6-Hydroxyisocinchomeronic acid
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Overview
Description
6-Hydroxypyridine-2,5-dicarboxylic acid is an organic compound with the molecular formula C7H5NO5 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom This compound is characterized by the presence of two carboxylic acid groups at the 2 and 5 positions and a hydroxyl group at the 6 position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxypyridine-2,5-dicarboxylic acid typically involves the hydroxylation of pyridine-2,5-dicarboxylic acid One common method is the use of hydroxylating agents such as hydrogen peroxide or peracids under acidic conditions
Industrial Production Methods
Industrial production of 6-hydroxypyridine-2,5-dicarboxylic acid may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxypyridine-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-pyridine-2,5-dicarboxylic acid.
Reduction: Formation of 6-hydroxy-2,5-dimethylpyridine.
Substitution: Formation of 6-chloropyridine-2,5-dicarboxylic acid.
Scientific Research Applications
6-Hydroxypyridine-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its role as an enzyme inhibitor and its potential therapeutic applications.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-hydroxypyridine-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s ability to chelate metal ions also plays a role in its mechanism of action.
Comparison with Similar Compounds
6-Hydroxypyridine-2,5-dicarboxylic acid can be compared with other similar compounds such as:
Pyridine-2,5-dicarboxylic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxypyridine-2,6-dicarboxylic acid: Has the hydroxyl group at a different position, leading to different chemical and biological properties.
Chelidamic acid: Another hydroxylated pyridine dicarboxylic acid with distinct structural and functional characteristics.
Properties
Molecular Formula |
C7H5NO5 |
---|---|
Molecular Weight |
183.12 g/mol |
IUPAC Name |
6-oxo-1H-pyridine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C7H5NO5/c9-5-3(6(10)11)1-2-4(8-5)7(12)13/h1-2H,(H,8,9)(H,10,11)(H,12,13) |
InChI Key |
MUATXKSRUIHIPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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